molecular formula C12H12N4O B10832772 4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one

4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one

Cat. No.: B10832772
M. Wt: 228.25 g/mol
InChI Key: CTGDOGPKSFBVDA-ZSOIEALJSA-N
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Description

4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and a benzylideneamino group, which is a functional group derived from benzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Benzylideneamino Group: The benzylideneamino group is introduced by the condensation of the pyridazinone derivative with benzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the pyridazinone core.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-3-one: Similar structure but with a different position of the amino group.

    4-[[(Z)-benzylideneamino]-ethylamino]-1H-pyridazin-6-one: Similar structure but with an ethyl group instead of a methyl group.

    4-[[(Z)-benzylideneamino]-methylamino]-1H-pyrimidin-6-one: Similar structure but with a pyrimidinone core instead of a pyridazinone core.

Uniqueness

4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of the benzylideneamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one

InChI

InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8-

InChI Key

CTGDOGPKSFBVDA-ZSOIEALJSA-N

Isomeric SMILES

CN(C1=CC(=O)NN=C1)/N=C\C2=CC=CC=C2

Canonical SMILES

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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